4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine coreThe presence of the pyrrolidine ring enhances its pharmacological properties, making it a valuable scaffold for the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is used in the synthesis of other complex molecules that have industrial significance.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. The pyrrolidine ring enhances its binding affinity to these targets, leading to the modulation of various biological pathways. The exact pathways and targets depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
- 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its fused pyrrolidine-pyrimidine structure, which provides enhanced pharmacological properties compared to other similar compounds. This structural feature allows for better interaction with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C11H13ClN4 |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c1-7-6-8-9(12)14-11(15-10(8)13-7)16-4-2-3-5-16/h6H,2-5H2,1H3,(H,13,14,15) |
InChI Key |
TXNHSRRIWMXBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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